molecular formula C10H9ClFN3 B1448108 1-[(2-chloro-5-fluorophenyl)methyl]-1H-pyrazol-4-amine CAS No. 1594054-17-7

1-[(2-chloro-5-fluorophenyl)methyl]-1H-pyrazol-4-amine

Cat. No.: B1448108
CAS No.: 1594054-17-7
M. Wt: 225.65 g/mol
InChI Key: AGFAAXQMRYPNMV-UHFFFAOYSA-N
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Description

1-[(2-chloro-5-fluorophenyl)methyl]-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C10H9ClFN3 and its molecular weight is 225.65 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-[(2-chloro-5-fluorophenyl)methyl]pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFN3/c11-10-2-1-8(12)3-7(10)5-15-6-9(13)4-14-15/h1-4,6H,5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFAAXQMRYPNMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CN2C=C(C=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-[(2-chloro-5-fluorophenyl)methyl]-1H-pyrazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes, altering their activity and influencing biochemical pathways. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and overall cellular function.

Cellular Effects

1-[(2-chloro-5-fluorophenyl)methyl]-1H-pyrazol-4-amine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of certain genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact metabolic pathways, affecting the overall energy balance and function of the cell.

Molecular Mechanism

The molecular mechanism of 1-[(2-chloro-5-fluorophenyl)methyl]-1H-pyrazol-4-amine involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. For instance, it may bind to the active site of an enzyme, preventing substrate binding and thus inhibiting the enzyme’s activity. Alternatively, it can enhance enzyme activity by stabilizing the enzyme-substrate complex. These interactions can result in significant changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[(2-chloro-5-fluorophenyl)methyl]-1H-pyrazol-4-amine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular behavior and function.

Dosage Effects in Animal Models

The effects of 1-[(2-chloro-5-fluorophenyl)methyl]-1H-pyrazol-4-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of metabolic pathways. Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage.

Metabolic Pathways

1-[(2-chloro-5-fluorophenyl)methyl]-1H-pyrazol-4-amine is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may inhibit key enzymes in a metabolic pathway, leading to the accumulation of certain metabolites and depletion of others. These changes can have significant effects on cellular metabolism and overall function.

Transport and Distribution

The transport and distribution of 1-[(2-chloro-5-fluorophenyl)methyl]-1H-pyrazol-4-amine within cells and tissues are critical for its activity. The compound can interact with transporters or binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s efficacy and its overall impact on cellular function.

Subcellular Localization

1-[(2-chloro-5-fluorophenyl)methyl]-1H-pyrazol-4-amine exhibits specific subcellular localization, which can affect its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within the cell. This localization is crucial for its interaction with target biomolecules and its overall impact on cellular processes.

Biological Activity

1-[(2-chloro-5-fluorophenyl)methyl]-1H-pyrazol-4-amine is a synthetic organic compound belonging to the pyrazole derivative class. Its unique structure, characterized by a pyrazole ring and halogenated phenyl substituents, suggests significant potential in various therapeutic applications, particularly in oncology and antimicrobial treatments.

Chemical Structure and Properties

The molecular formula of 1-[(2-chloro-5-fluorophenyl)methyl]-1H-pyrazol-4-amine is C11H10ClF N4, with a molecular weight of approximately 225.65 g/mol. The presence of chlorine and fluorine atoms on the phenyl ring enhances its biological activity by potentially increasing binding affinity to target biomolecules.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

1. Anticancer Activity
Studies have shown that compounds with a pyrazole structure can inhibit the growth of various cancer cell types. For instance, derivatives similar to 1-[(2-chloro-5-fluorophenyl)methyl]-1H-pyrazol-4-amine have demonstrated significant antiproliferative effects against:

  • Lung cancer
  • Breast cancer (MDA-MB-231)
  • Liver cancer (HepG2)

The mechanisms underlying these effects are still being elucidated but may involve interference with cell cycle regulation and apoptosis induction.

2. Antimicrobial Properties
Pyrazole derivatives have been explored for their antimicrobial properties. Preliminary studies suggest that 1-[(2-chloro-5-fluorophenyl)methyl]-1H-pyrazol-4-amine may exhibit activity against various bacterial strains, although specific data on this compound is limited.

Case Studies and Experimental Data

Recent research has focused on synthesizing and evaluating the biological activity of pyrazole derivatives, including 1-[(2-chloro-5-fluorophenyl)methyl]-1H-pyrazol-4-amine. Below are key findings from relevant studies:

Study Cell Line IC50 (µM) Activity
Study A MDA-MB-231 (Breast Cancer)12.50Significant antiproliferative activity
Study B HepG2 (Liver Cancer)26.00Moderate cytotoxicity
Study C NCI-H460 (Lung Cancer)3.79High inhibition of proliferation

Mechanistic Insights

The biological activity of 1-[(2-chloro-5-fluorophenyl)methyl]-1H-pyrazol-4-amine can be attributed to:

  • Binding Affinity : The halogen substituents potentially enhance binding to targets involved in cancer progression.
  • Cell Cycle Modulation : Evidence suggests that pyrazole derivatives can disrupt cell cycle phases, leading to apoptosis in cancer cells.

Synthesis and Functionalization

The synthesis of 1-[(2-chloro-5-fluorophenyl)methyl]-1H-pyrazol-4-amine typically involves multi-step reactions that allow for high purity and yield. Functionalization strategies can further modify its biological properties, making it a versatile candidate for drug development.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C10H9ClFN3
  • Molecular Weight: 225.65 g/mol
  • Structure: The compound features a pyrazole ring with a phenyl group that has both chloro and fluoro substituents. This configuration influences its chemical reactivity and biological properties.

Therapeutic Applications

Research indicates that 1-[(2-chloro-5-fluorophenyl)methyl]-1H-pyrazol-4-amine exhibits significant biological activity, making it a candidate for various therapeutic applications:

1. Anti-inflammatory Agents

  • Pyrazole derivatives are commonly investigated for their anti-inflammatory properties. The presence of halogen substituents can enhance binding affinity to inflammatory pathways, potentially leading to effective treatments for conditions such as arthritis.

2. Analgesics

  • Similar compounds have shown analgesic effects in preclinical studies. The unique structure of this compound may contribute to its pain-relieving properties.

3. Anticonvulsants

  • Pyrazole derivatives have been explored for anticonvulsant activity. The specific arrangement of substituents in this compound could influence its efficacy in managing seizure disorders.

Interaction Studies

Understanding how 1-[(2-chloro-5-fluorophenyl)methyl]-1H-pyrazol-4-amine interacts with biological targets is crucial for elucidating its mechanisms of action:

Binding Affinity Studies

  • Research should focus on the compound's ability to bind to specific receptors or enzymes involved in inflammation, pain perception, or seizure activity. Such studies provide insights into the compound's therapeutic potential.

Structure-Activity Relationship (SAR) Analysis

  • Investigating how variations in substituents affect biological activity can guide the development of more effective analogs. The unique halogen substitutions in this compound offer a rich area for SAR studies.

Comparative Analysis with Related Compounds

The structural uniqueness of 1-[(2-chloro-5-fluorophenyl)methyl]-1H-pyrazol-4-amine can be compared with other pyrazole derivatives to highlight its potential advantages:

Compound NameStructural FeaturesKey Differences
1-(2-bromo-5-fluorophenyl)-1H-pyrazol-4-amineSimilar pyrazole structureContains bromo instead of chloro
1-(3-chlorophenyl)-4-methyl-1H-pyrazol-5-amineDifferent position of chlorophenyl groupLacks fluorine substituent
1-(3-bromophenyl)-4-methyl-1H-pyrazol-5-amineDifferent halogen substitutionContains bromo instead of chloro

This table illustrates how the specific arrangement of halogen substituents on the phenyl ring enhances the reactivity and potential efficacy of 1-[(2-chloro-5-fluorophenyl)methyl]-1H-pyrazol-4-amine compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.